Catalytic Efficiency in Etherification: MeSnCl₃ Outperforms BuSnCl₃, PhSnCl₃, and SnCl₄
In the catalytic conversion of 1,5-pentanediol to tetrahydropyran (THP), methyltin trichloride (MeSnCl₃) exhibits the highest catalytic efficiency among a series of organotin trichlorides and related compounds. The empirically determined activity scale is: MeSnCl₃ ≥ PhSnCl₃ > SnCl₄ > BuSnCl₃ > Me₂SnCl₂ > Bu₂SnCl₂ >> (Bu₂SnCl)₂O [1]. This head-to-head comparison demonstrates that MeSnCl₃ is at least as effective as phenyltin trichloride and significantly more effective than the commercially preferred CVD precursor n-butyltin trichloride (BuSnCl₃), as well as the inorganic Lewis acid SnCl₄.
| Evidence Dimension | Relative catalytic efficiency for 1,5-pentanediol to THP conversion |
|---|---|
| Target Compound Data | MeSnCl₃: Highest rank in activity scale (≥ PhSnCl₃) |
| Comparator Or Baseline | PhSnCl₃ (≥ MeSnCl₃), SnCl₄ (> MeSnCl₃), BuSnCl₃ (> MeSnCl₃), Me₂SnCl₂ (> MeSnCl₃), Bu₂SnCl₂ (> MeSnCl₃) |
| Quantified Difference | MeSnCl₃ ≥ PhSnCl₃ > SnCl₄ > BuSnCl₃ > Me₂SnCl₂ > Bu₂SnCl₂ >> (Bu₂SnCl)₂O |
| Conditions | Conversion of 1,5-pentanediol to tetrahydropyran (THP); specific reaction conditions (temperature, solvent, concentration) as described in Tagliavini et al., Tetrahedron 1989. |
Why This Matters
For applications requiring catalytic dehydration of alcohols to ethers, methyltin trichloride offers the highest relative activity, potentially enabling lower catalyst loadings or reduced reaction times compared to butyltin or inorganic tin alternatives.
- [1] Tagliavini, G., Marton, D., & Furlani, D. (1989). Organotins as etherification catalysts. II. Catalytic conversion of alcohols to open-chain and cyclic ethers by organotin trichlorides. Tetrahedron, 45(4), 1187-1196. View Source
